Fluorotrimethylsilane

Catalog No.
S589176
CAS No.
420-56-4
M.F
C3H9FSi
M. Wt
92.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorotrimethylsilane

Researchers using TMSCl for irreversible silyl halide-driven reactions face equilibrium reversion and substrate degradation from lower Si-Cl bond energy and 57°C bp. TMSF (bp 16°C, Si-F ~135 kcal/mol) eliminates these issues:

  • Evaporative removal drives desilylation to completion without heat.
  • Enables water-free TASF fluoride source for cross-couplings.
  • Ambient-temperature CVD precursor for hydrophobic coatings.
  • Pure HF-scavenging endpoint for Li-ion battery SEI research.

In stock; ships with cold-chain packaging.

CAS Number

420-56-4

Product Name

Fluorotrimethylsilane

IUPAC Name

fluoro(trimethyl)silane

Molecular Formula

C3H9FSi

Molecular Weight

92.19 g/mol

InChI

InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3

InChI Key

CTIKAHQFRQTTAY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)F

Synonyms

fluorotrimethylsilane, trimethylfluorosilane

Canonical SMILES

C[Si](C)(C)F

The exact mass of the compound Fluorotrimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Fluorotrimethylsilane (TMSF, CAS 420-56-4) is a highly volatile organosilicon compound (boiling point 16 °C) characterized by an exceptionally strong silicon-fluorine bond [1]. In industrial and advanced laboratory procurement, it is prioritized not as a generic silylating agent, but as a specialized thermodynamic driver, a precursor for anhydrous fluoride salts, and a high-vapor-pressure monomer for chemical vapor deposition . Its extreme volatility and the thermodynamic stability of the Si-F bond make it strictly necessary for processes where byproduct removal must be heat-free or where irreversible reaction completion is mandatory.

Research Fit

Workflow
Nucleophilic [¹⁸F]fluorination without azeotropic drying
Format
Anhydrous, no-carrier-added fluoride precursor for PET tracer synthesis
Selection
Milder fluoride transfer profile vs. perfluorinated silanes

Attempting to substitute Fluorotrimethylsilane with the ubiquitous and cheaper Chlorotrimethylsilane (TMSCl) routinely fails in specialized applications due to thermal and thermodynamic limitations. TMSCl has a boiling point of 57 °C, requiring active vacuum or elevated temperatures for removal, which can degrade sensitive intermediates . More critically, the Si-Cl bond dissociation energy is significantly lower than the Si-F bond (~135 kcal/mol). In reactions that rely on the formation of the silyl halide to drive the equilibrium forward—such as the generation of naked enolates or the irreversible scavenging of hydrofluoric acid—the Si-Cl bond cannot provide the necessary thermodynamic sink, resulting in reversible pathways and incomplete conversions [1].

Substitution Risk

Attribute
Fluorotrimethylsilane (FTMS)
Chlorotrimethylsilane (TMSCl)
Fluoride Source
Direct anhydrous [¹⁸F]fluoride generation
Cannot serve as fluoride donor; functions as silylating agent only
Reactivity Profile
Controlled Si-F bond polarization supports nucleophilic fluorination
Si-Cl bond leads to different hydrolysis and substitution pathways
Radiochemistry Utility
Reported to enable high-yield [¹⁸F]FDG without azeotropic drying
May not provide equivalent ¹⁸F recovery or workflow advantage

Volatility-Driven Workup Efficiency

TMSF offers a quantifiable processability advantage over standard silylating agents due to its extreme volatility. With a boiling point of 16 °C, TMSF exists as a gas at standard room temperature, whereas TMSCl boils at 57 °C [1]. In complex syntheses, TMSF evaporates spontaneously from the reaction mixture, eliminating the need for aqueous washing or heated vacuum distillation.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data16 °C (Spontaneous evaporation at RT)
Comparator Or Baseline57 °C (TMSCl)
Quantified Difference41 °C lower boiling point
ConditionsStandard atmospheric pressure workup

Allows for the completely mild, heat-free removal of silyl byproducts, protecting thermally sensitive or hydrolytically unstable target molecules.

[¹⁸F]FDG Yield
Reported
50% max (decay-corrected)
Supports anhydrous nucleophilic fluorination workflow
Compared with aqueous azeotropic drying methods

Thermodynamic Driving Force for Cleavage

The utility of TMSF in driving reactions to completion relies on the exceptional strength of the silicon-fluorine bond. The Si-F bond dissociation energy (BDE) is approximately 135 kcal/mol (565 kJ/mol), which is thermodynamically stronger than the Si-Cl bond (approx. 113 kcal/mol) [1]. This >20 kcal/mol energy gap acts as a massive thermodynamic sink. When TMSF is formed as a leaving group or byproduct, the reaction is rendered strictly irreversible [2].

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound Data~135 kcal/mol (Si-F bond)
Comparator Or Baseline~113 kcal/mol (Si-Cl bond in TMSCl)
Quantified Difference>20 kcal/mol stronger bond formation
ConditionsStandard thermodynamic conditions (gas phase/solution)

Ensures irreversible reaction pathways and >99% conversion in complex deprotections and enolate generations.

[¹⁸F]FTMS Synthesis Yield
Head-to-head
80% (decay-corrected)
Reported high-efficiency intermediate generation
Reaction of [¹⁸F]fluoride with TMSCl

Precursor for Anhydrous Fluoride Reagents

Procuring TMSF is critical for the synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), a highly soluble, strictly anhydrous fluoride source. Commercial tetrabutylammonium fluoride (TBAF) is notoriously difficult to dry and often contains water that ruins moisture-sensitive couplings [1]. TMSF reacts cleanly with sulfonium precursors to yield TASF, providing a 'naked' fluoride ion without the hydration sphere associated with TBAF [2].

Evidence DimensionHydration State of Generated Fluoride Reagent
Target Compound DataStrictly anhydrous (TASF derived from TMSF)
Comparator Or BaselineTypically hydrated (Commercial TBAF)
Quantified DifferenceElimination of water-induced side reactions (protodesilylation)
ConditionsMoisture-sensitive nucleophilic fluorination and cross-coupling

Enables the in-house generation of ultra-dry fluoride reagents essential for high-yield organometallic cross-couplings.

Si-F Bond Energy
Class-level
565 kJ/mol (vs C-F 485 kJ/mol)
Class-level bond stability; hydrolysis-prone context
Gas-phase dissociation energies

Vapor-Phase Delivery for Plasma Coatings

For industrial surface modification of cellulosic materials and papers, TMSF is utilized in plasma-enhanced chemical vapor deposition (PECVD). Its high vapor pressure at room temperature allows it to be fed into plasma chambers without the heated delivery lines required for heavier fluorosilanes or alkylsilanes [1]. This creates uniform, nanoscale hydrophobic fluorocarbon/siloxane networks on substrates with significantly lower equipment overhead [2].

Evidence DimensionPrecursor Delivery Temperature
Target Compound DataAmbient / Room Temperature (due to bp 16 °C)
Comparator Or BaselineElevated temperatures required for heavier silanes (bp >100 °C)
Quantified DifferenceEliminates heated line requirements
ConditionsAtmospheric or low-pressure plasma deposition systems

Reduces energy consumption and equipment complexity in continuous roll-to-roll plasma coating of papers and textiles.

Anhydrous Fluoride Reagent (TASF) Synthesis

TMSF is the required starting material for synthesizing TASF, an anhydrous, organic-soluble fluoride source. This is critical for facilities conducting moisture-sensitive cross-couplings or nucleophilic fluorinations where commercial TBAF introduces unacceptable levels of water[1].

Mild Silyl Ether Deprotection

In the synthesis of highly sensitive pharmaceutical intermediates, TMSF is generated as a highly volatile byproduct during fluoride-induced desilylation. Its immediate evaporation (bp 16 °C) drives the equilibrium forward and allows for product isolation without harsh aqueous workups [2].

Plasma-Enhanced Hydrophobic Coatings

Due to its high vapor pressure, TMSF is an ideal precursor for plasma-enhanced chemical vapor deposition (PECVD) on cellulosic materials, papers, and textiles. It provides a robust hydrophobic fluorocarbon layer without requiring heated precursor delivery systems [3].

Battery Electrolyte Interphase Studies

In lithium-ion battery R&D, TMSF is studied as the stable, irreversible endpoint of hydrofluoric acid (HF) scavenging by TMS-containing electrolyte additives. Procuring pure TMSF allows researchers to directly test its independent effect on the solid electrolyte interphase (SEI) without confounding additive breakdown products [4].

Application Fit

Application
Selection Property
Validation Focus
Radiopharmaceutical [¹⁸F]tracer synthesis
Anhydrous no-carrier-added [¹⁸F]fluoride precursor
Radiochemical yield and specific activity context
In vivo bone imaging research
Hydrolytically labile Si-F bond for fluoride release
Bone uptake in animal models (reported)
Organosilicon reaction mechanism studies
Volatile byproduct with characteristic ²⁹Si NMR signal
Reaction pathway identification via ²⁹Si NMR monitoring

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Irritant

Other CAS

420-56-4

Wikipedia

Fluorotrimethylsilane

General Manufacturing Information

Silane, fluorotrimethyl-: ACTIVE

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